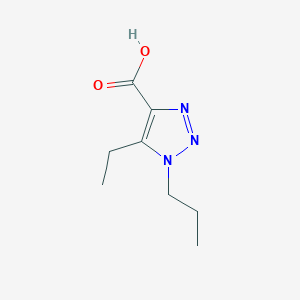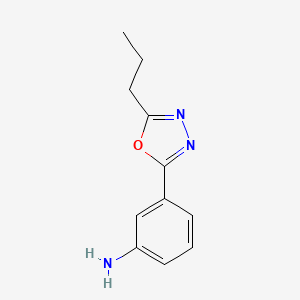
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in photochemistry and bioconjugation due to its ability to form reactive intermediates upon exposure to light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate typically involves the reaction of diazirine precursors with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols in solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Photolysis: Reactive carbene intermediates that can insert into C-H or N-H bonds.
Nucleophilic Substitution: Substituted products where the methanesulfonate group is replaced by the nucleophile.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Aplicaciones Científicas De Investigación
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is widely used in scientific research due to its versatility:
Chemistry: Used in photochemical studies to generate reactive intermediates for various synthetic applications.
Biology: Employed in bioconjugation techniques to label biomolecules with photoactivatable groups.
Medicine: Investigated for its potential in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the development of photoresists and other materials that require precise patterning.
Mecanismo De Acción
The primary mechanism of action for (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it a powerful tool for modifying molecules. The molecular targets and pathways involved depend on the specific application, but generally, the carbene intermediate reacts with nearby functional groups to form covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (3-phenyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-ethyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-methyl-3H-diazirin-3-yl)methyl tosylate
Uniqueness
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is unique due to its specific reactivity and stability. Compared to other diazirine compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications. Its methanesulfonate group also provides a good leaving group for nucleophilic substitution reactions, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C4H8N2O3S |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
(3-methyldiazirin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C4H8N2O3S/c1-4(5-6-4)3-9-10(2,7)8/h3H2,1-2H3 |
Clave InChI |
JGXQCKFDXPHPMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)






![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)




